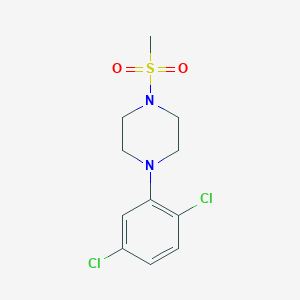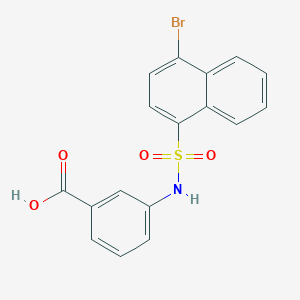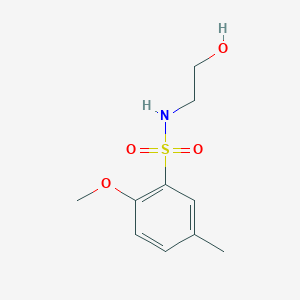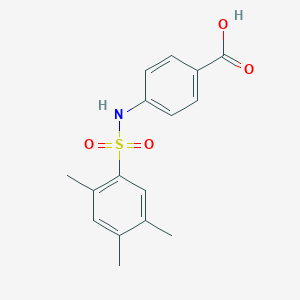
4-methoxy-N,N,3-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N,N,3-trimethylbenzenesulfonamide, also known as MTS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has a methoxy group attached to the benzene ring. MTS has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
4-methoxy-N,N,3-trimethylbenzenesulfonamide modifies thiol groups by reacting with them to form a covalent bond. The reaction is selective, as this compound only reacts with thiol groups that are exposed and accessible. This allows researchers to selectively modify specific thiol groups in biomolecules. This compound has also been found to have an inhibitory effect on some enzymes, such as carbonic anhydrase. The mechanism of this inhibition is not fully understood, but it is thought to involve the modification of thiol groups in the enzyme.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as carbonic anhydrase, as mentioned above. This compound has also been found to inhibit the growth of some cancer cells, although the mechanism of this inhibition is not fully understood. In addition, this compound has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N,N,3-trimethylbenzenesulfonamide has several advantages as a reagent for thiol modification. It is highly selective, allowing researchers to selectively modify specific thiol groups in biomolecules. It is also relatively easy to use, with a simple synthesis method and high yield. However, there are also some limitations to its use. This compound can only modify thiol groups that are exposed and accessible, which may limit its usefulness in some experiments. In addition, the modification of thiol groups can sometimes affect the function of the biomolecule being studied, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of 4-methoxy-N,N,3-trimethylbenzenesulfonamide in scientific research. One direction is the development of new methods for thiol modification using this compound. For example, researchers may explore the use of this compound in combination with other reagents to modify thiol groups in more complex biomolecules. Another direction is the use of this compound in the development of new materials. This compound has been used as a crosslinking agent for proteins and peptides, and it may have applications in the development of new materials with unique properties. Finally, researchers may explore the use of this compound in the treatment of diseases, such as cancer and inflammatory diseases. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
This compound is a sulfonamide derivative that has been widely used in scientific research. It has a wide range of applications in various fields, including biochemistry, pharmacology, and materials science. This compound is a highly selective reagent for thiol modification, and it has several advantages as a research tool. However, there are also limitations to its use, and further research is needed to fully understand its potential.
Méthodes De Synthèse
4-methoxy-N,N,3-trimethylbenzenesulfonamide can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with trimethylamine. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate. The product is then purified by recrystallization. The yield of the reaction is typically high, around 90%.
Applications De Recherche Scientifique
4-methoxy-N,N,3-trimethylbenzenesulfonamide has been extensively used in scientific research as a reagent for thiol modification. Thiol groups are present in many biomolecules, such as proteins and enzymes, and play an important role in their function. This compound can selectively modify thiol groups in these biomolecules, allowing researchers to study their function and structure. This compound has also been used as a crosslinking agent for proteins and peptides, as well as a fluorescent probe for imaging cellular structures.
Propriétés
Formule moléculaire |
C10H15NO3S |
|---|---|
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
4-methoxy-N,N,3-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-8-7-9(5-6-10(8)14-4)15(12,13)11(2)3/h5-7H,1-4H3 |
Clé InChI |
FNDTWUAKIPDWDG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)

![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)


